molecular formula C22H19F3N2O2 B2496962 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034300-48-4

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No. B2496962
CAS RN: 2034300-48-4
M. Wt: 400.401
InChI Key: NIFVOVIYLSTIHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone" often involves intricate organic synthesis techniques, including palladium-catalyzed cross-coupling reactions and oxidative cyclization processes. For example, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives through iron-catalyzed intramolecular C(sp(2))-N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes showcases the complexity and efficiency of modern synthetic methods in creating such compounds (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of quinoline and pyrrolidine derivatives, including the compound , is characterized by a combination of different ring systems, such as quinoline, pyrrolidine, and phenyl rings. These structures are often nearly planar, facilitating π-π interactions and hydrogen bonding, which significantly influence their chemical properties and reactivity. The crystal structure analysis of similar compounds reveals intricate details about their molecular geometry, including bond lengths, angles, and conformational preferences (Thiruvalluvar et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their rich chemistry. For instance, they can undergo reactions such as nucleophilic substitution, cyclization, and interactions with DNA, indicating potential applications in medicinal chemistry and materials science. The compound's ability to form intercalative complexes with DNA and inhibit DNA topoisomerase II highlights its biological relevance and potential therapeutic applications (Via et al., 2008).

Scientific Research Applications

Anticancer Potential

A study highlighted the synthesis of a derivative showing high antiproliferative activity against cancer cells. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle, suggesting potential as an anti-cancer agent (L. D. Via et al., 2008).

Catalytic Behavior in Ethylene Reactivity

Research on the synthesis and characterization of iron and cobalt dichloride complexes bearing a related quinolinyl derivative demonstrated their catalytic activities in ethylene reactivity, indicating the potential for industrial applications (Wen‐Hua Sun et al., 2007).

Selectivity in Multicomponent Condensations

Another study focused on the selectivity of multicomponent condensations involving derivatives of pyrroloquinoline, leading to the synthesis of various tricyclic compounds. This research provides insight into the adaptability and selectivity of such derivatives in chemical synthesis (V. A. Chebanov et al., 2008).

Spectroscopic Properties

The effects of structure and environment on the spectroscopic properties of derivatives were explored, showing how intramolecular interactions and solvent polarity impact their fluorescence properties. This study is crucial for designing fluorescent markers or sensors (I. A. Z. Al-Ansari, 2016).

Synthesis of Heterocyclic Compounds

Research also delves into the synthesis of heterocyclic compounds, demonstrating the utility of derivatives in creating diverse chemical structures with potential biological and medicinal applications. This underscores the versatility of the compound in synthetic organic chemistry (M. Salem et al., 2021).

properties

IUPAC Name

1-(3-quinolin-2-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2/c23-22(24,25)17-8-5-15(6-9-17)13-21(28)27-12-11-18(14-27)29-20-10-7-16-3-1-2-4-19(16)26-20/h1-10,18H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFVOVIYLSTIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

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